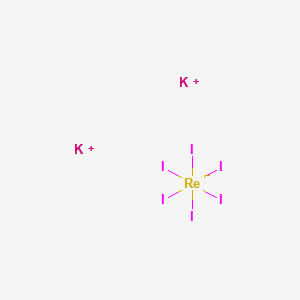
六碘合铼(IV)酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium hexaiodorhenate is an inorganic chemical compound with the chemical formula K₂ReI₆. It is known for its distinctive black crystalline appearance and is primarily used in various scientific and industrial applications. The compound is notable for its unique structure, which includes a rhenium center surrounded by six iodine atoms, forming an octahedral geometry .
科学研究应用
Dipotassium hexaiodorhenate has several scientific research applications, including:
Biology: Research into its potential biological activities and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in radiopharmaceuticals, are being conducted.
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium hexaiodorhenate can be synthesized through the reduction of potassium perrhenate by potassium iodide in concentrated hydrochloric acid. The reaction is as follows :
2KReO4+2KI+16HI→2K2ReI6+3I2+8H2O
This reaction involves the reduction of rhenium from its higher oxidation state in potassium perrhenate to a lower oxidation state in dipotassium hexaiodorhenate. The process requires concentrated hydrochloric acid and potassium iodide as reagents.
Industrial Production Methods
Industrial production of dipotassium hexaiodorhenate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production.
化学反应分析
Types of Reactions
Dipotassium hexaiodorhenate undergoes various chemical reactions, including:
-
Hydrolysis: : In aqueous solutions, dipotassium hexaiodorhenate is hydrolyzed to form rhenium dioxide, potassium iodide, and hydroiodic acid .
K2ReI6+2H2O→ReO2+2KI+4HI
-
Decomposition: : When heated, dipotassium hexaiodorhenate decomposes to form rhenium, potassium iodide, and iodine .
K2ReI6→Re+2KI+2I2
-
Reaction with Strong Acids: : It reacts with strong acids such as sulfuric acid to form pentaiodorhenium acid, hydroiodic acid, and potassium sulfate .
K2ReI6+H2SO4→HReI5+HI+K2SO4
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Decomposition: Heating is required to induce decomposition.
Reaction with Strong Acids: Concentrated sulfuric acid is used under controlled conditions.
Major Products
Hydrolysis: Rhenium dioxide, potassium iodide, and hydroiodic acid.
Decomposition: Rhenium, potassium iodide, and iodine.
Reaction with Strong Acids: Pentaiodorhenium acid, hydroiodic acid, and potassium sulfate.
作用机制
The mechanism of action of dipotassium hexaiodorhenate involves its ability to undergo redox reactions, where it can act as an oxidizing or reducing agent depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily related to its rhenium center, which can participate in electron transfer processes .
相似化合物的比较
Similar Compounds
Potassium hexachlororhenate (K₂ReCl₆): Similar structure but with chlorine atoms instead of iodine.
Potassium hexabromorhenate (K₂ReBr₆): Similar structure but with bromine atoms instead of iodine.
Uniqueness
Dipotassium hexaiodorhenate is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its chloro and bromo counterparts. The iodine atoms also influence the compound’s solubility and stability in various solvents .
属性
IUPAC Name |
dipotassium;hexaiodorhenium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6HI.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWHBRZEYYLAED-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].I[Re-2](I)(I)(I)(I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I6K2Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584322 |
Source


|
| Record name | Dipotassium hexaiodorhenate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.830 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19710-22-6 |
Source


|
| Record name | Dipotassium hexaiodorhenate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hexaiodorhenate(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














